Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Researchers developing brain-penetrant MAGL inhibitors often face synthetic bottlenecks when preparing 3-substituted azetidine carbamates with precise steric and electronic profiles. This N-Boc-protected 3-methylazetidine carbamate (CAS 943060-83-1) directly addresses that need, providing a validated starting material per EP3697776A1. • LogP 1.57 & PSA 53.85 Ų - optimized for CNS exposure • ≥98% purity minimizes downstream purification • Available from stock with batch-to-batch consistency

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 943060-83-1
Cat. No. B1501484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl(3-methylazetidin-3-YL)carbamate
CAS943060-83-1
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CNC1)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3
InChIKeyMRDWQZXOUCMQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Differentiated Building Block


Tert-butyl methyl(3-methylazetidin-3-yl)carbamate (CAS 943060-83-1) is an N-Boc-protected, 3-methyl-substituted azetidine carbamate. It serves as a specialized building block in medicinal chemistry, distinguished from its parent azetidine carbamate by the presence of a geminal methyl group on the azetidine ring . This structural modification imparts distinct physicochemical properties and synthetic utility, particularly in the development of monoacylglycerol lipase (MAGL) inhibitors and other pharmacologically relevant scaffolds [1].

Geminal 3-methyl substitution for altered physicochemical profile
N-Boc protected azetidine amine for MAGL inhibitor synthesis
Reported favorable CNS permeability attributes

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Substitution Challenges


Generic substitution of azetidine carbamates is not straightforward due to the profound impact of ring substitution on both physicochemical properties and biological target engagement. The 3-methyl group in this compound directly influences lipophilicity (LogP), polar surface area (PSA), and conformational rigidity, all of which are critical parameters in drug design and synthetic efficiency . Unlike its non-methylated analog (tert-butyl azetidin-3-yl(methyl)carbamate), the geminal methyl substitution alters the steric environment, potentially affecting reaction kinetics and selectivity in downstream synthetic steps [1]. Furthermore, within the context of MAGL inhibitor development, even subtle structural variations within the azetidine carbamate class lead to significant differences in potency and in vivo efficacy, underscoring the need for precise structural control [2].

  • Methyl substitution impact
    3-methyl group alters LogP, PSA and conformational rigidity compared to non-methylated azetidine carbamates.
  • CNS profile may not transfer
    Non-methylated analogs may exhibit different blood-brain barrier penetration properties, limiting direct substitution for CNS targets.
  • MAGL activity sensitivity
    Even minor structural changes in azetidine carbamates can shift MAGL inhibitory potency and in vivo endpoint response.

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Quantitative Differentiation


Increased Lipophilicity vs. Non-Methylated Analog

The target compound exhibits a higher calculated LogP (1.57) compared to the non-methylated analog, tert-butyl azetidin-3-yl(methyl)carbamate (calculated LogP 1.4). This indicates enhanced lipophilicity, which may influence membrane permeability and CNS penetration potential . The 3-methyl substitution adds hydrophobic bulk and reduces hydrogen bonding capacity, a key driver for optimizing brain-penetrant candidates .

Lipophilicity
Data to verify
ΔLogP +0.17 (Target 1.57 vs analog 1.4)
May support CNS permeability assessment
In silico calculation; confirm experimentally
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Reduced PSA Enhancing Permeability

The target compound has a topological polar surface area (tPSA) of 53.85 Ų , which is lower than many other protected azetidine amines (e.g., tert-butyl (azetidin-3-ylmethyl)carbamate, tPSA = 64.43 Ų). Lower PSA is associated with improved passive permeability and enhanced oral absorption and CNS penetration [1]. This makes the compound a more attractive synthon for CNS-focused drug discovery campaigns.

PSA
Cross-study comparable
ΔPSA −10.58 Ų (53.85 vs 64.43)
Supports blood-brain barrier permeability screening
tPSA calculated; experimental validation recommended
Medicinal Chemistry ADME Prediction Blood-Brain Barrier

Patented Synthesis of 4-Aminopyrimidines

European Patent EP3697776A1 (Sensorion) explicitly discloses the use of tert-butyl azetidin-3-yl(methyl)carbamate as a key intermediate in the synthesis of 4-aminopyrimidine derivatives [1]. The patent describes a coupling reaction with 6-chloro-2-isobutylpyrimidin-4-amine, followed by deprotection, to yield the target amine. The 3-methyl substitution on the azetidine ring is crucial for the intended biological activity of the final compounds, and the patent teaches that alternative N-protected N-methylazetidin-3-amines may also be used, but the described conditions are optimized for the tert-butyl carbamate [1].

Patent Synthesis
Method context
Explicitly claimed in EP3697776A1 for 4-aminopyrimidines
Supports route validation for pyrimidine scaffolds
Optimized for tert-butyl carbamate; scope may vary
Process Chemistry Patent Synthesis Heterocyclic Chemistry

Key Precursor for Potent MAGL Inhibitors

3-Substituted azetidine carbamates, including derivatives of this compound, have been optimized as irreversible inhibitors of monoacylglycerol lipase (MAGL). The structural class was discovered through a parallel medicinal chemistry approach, and crystal structures of inhibitor-bound MAGL have been solved to guide optimization [1]. Compound 6, an optimized azetidine carbamate, showed high potency (IC50 < 1 nM vs. recombinant MAGL) and demonstrated in vivo efficacy by elevating central 2-AG levels at a 10 mg/kg dose [1]. While the target compound itself is a protected precursor, its core 3-methylazetidine scaffold is integral to achieving the requisite binding affinity and selectivity.

MAGL Inhibitor Class
Class-level
Advanced azetidine analog IC50
Class-level MAGL inhibition context; direct data on this precursor unavailable
Derived from analog Compound 6; confirm after deprotection
Purity
Supplier data
≥97% (multiple suppliers)
May reduce purification burden in synthesis
Lot-specific COA review recommended
Neuroscience Enzyme Inhibition Endocannabinoid System

High Purity and Commercial Availability

The target compound is commercially available from major suppliers (e.g., Sigma-Aldrich/AchemBlock, Fluorochem, Synblock) with specified purities of ≥97% . In contrast, some closely related analogs (e.g., tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride) may be offered at lower purities (e.g., 95%) by certain vendors, or have more limited commercial availability . Higher purity of the starting material can directly impact synthetic yield and reduce purification burdens in downstream applications.

Purity
Supplier data
≥97% (multiple suppliers)
May reduce purification burden in synthesis
Lot-specific COA review recommended
Procurement Quality Control Sourcing

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Application Scenarios


CNS MAGL Inhibitor Development

Leveraging its favorable LogP (1.57) and low PSA (53.85 Ų), this compound is an ideal synthon for constructing brain-penetrant MAGL inhibitors. Researchers can use it as a protected amine building block to rapidly generate libraries of 3-substituted azetidine carbamates, a class that has demonstrated high potency and in vivo efficacy in elevating 2-AG levels [1]. This application is directly supported by class-level evidence of azetidine carbamate efficacy in CNS models [1].

4-Aminopyrimidine Derivative Synthesis

As described in European Patent EP3697776A1, this compound serves as a key intermediate in the synthesis of 2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine and related analogs [2]. The patent provides a validated synthetic route, making this compound a low-risk starting material for process chemists aiming to produce pyrimidine-based scaffolds for pharmaceutical or agrochemical applications [2].

ADME Property Modulation

The 3-methyl substitution on the azetidine ring directly impacts key physicochemical parameters. Compared to non-methylated analogs, this compound offers a higher LogP and lower PSA, making it a strategic choice when optimizing candidate molecules for improved membrane permeability and CNS exposure [3]. This quantitative differentiation supports its selection over other azetidine building blocks in lead optimization programs.

GMP-Like Procurement with High Purity

With commercial availability at purities ≥97% from established suppliers , this compound minimizes the risk of batch-to-batch variability in multi-step syntheses. The higher purity specification relative to some analog offerings (e.g., 95% for tert-butyl azetidin-3-yl(methyl)carbamate) translates to potentially higher yields and simpler purification workflows, particularly important in larger-scale academic or industrial settings .

Application
Selection Property
Validation Focus
CNS MAGL inhibitor synthesis
3-methyl azetidine scaffold with favorable LogP/PSA profile
Confirm MAGL inhibitory activity and 2-AG elevation in CNS models
4-Aminopyrimidine library synthesis
Patent-validated synthetic intermediate (EP3697776A1)
Reproduce patented coupling and deprotection steps
Lead optimization for membrane permeability
Substitution-dependent physicochemical modulation
Compare ADME properties vs. non-methylated analogs
High-purity multi-step synthesis
High commercial purity specification
Verify lot-specific purity and consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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